delta-Amyrin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

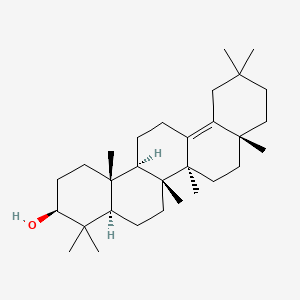

Delta-amyrin is a pentacyclic triterpenoid that is oleanane which has a double bond between positions 13 and 18, and in which the hydrogen at the 3beta position is replaced by a hydroxy group. It is a pentacyclic triterpenoid and a secondary alcohol. It derives from a hydride of an oleanane.

科学的研究の応用

Antiviral Activity

Recent studies have highlighted the antiviral potential of delta-amyrin, particularly against the hepatitis C virus (HCV). Research demonstrated that this compound can impede HCV influx by targeting the CD81 receptor, which is crucial for viral entry into host cells. In silico pharmacokinetic and pharmacodynamic analyses indicated that this compound exhibits promising binding affinity and specificity towards this receptor, suggesting its potential as a therapeutic agent against HCV infections .

Anti-inflammatory Properties

This compound has shown significant anti-inflammatory effects in various experimental models. It has been observed to inhibit the production of pro-inflammatory cytokines and reduce inflammation-related pain through interactions with cannabinoid receptors (CB1 and CB2). Studies indicate that this compound may modulate the endocannabinoid system, providing a basis for its use in treating chronic inflammatory conditions .

Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against oxidative stress-related diseases. Research indicates that it can enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage in cellular models . This property makes this compound a candidate for further exploration in formulations aimed at combating oxidative stress.

Pest Management

This compound exhibits insecticidal properties, making it useful in agricultural pest management. Studies have shown that formulations containing this compound can effectively repel or kill various agricultural pests, thus reducing the reliance on synthetic pesticides . This natural alternative could promote sustainable agricultural practices.

Plant Growth Promotion

Research has indicated that this compound can enhance plant growth and development by stimulating root elongation and improving nutrient uptake. This effect is particularly beneficial in organic farming systems where the use of synthetic growth regulators is limited .

Skin Health

Due to its anti-inflammatory and antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at improving skin health. Its ability to reduce inflammation and protect against oxidative damage makes it a valuable ingredient in skincare products designed to combat aging and skin irritation .

Hair Care Products

This compound's properties can also be beneficial in hair care formulations. It may help strengthen hair follicles and promote hair growth, making it an attractive ingredient for shampoos and conditioners targeting hair loss or damage .

Case Studies

特性

分子式 |

C30H50O |

|---|---|

分子量 |

426.7 g/mol |

IUPAC名 |

(3S,4aR,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol |

InChI |

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h22-24,31H,9-19H2,1-8H3/t22-,23+,24-,27+,28-,29+,30+/m0/s1 |

InChIキー |

JOCIRBSYAYKMEF-YDPPSCFKSA-N |

SMILES |

CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C |

異性体SMILES |

C[C@@]12CC[C@@]3(C(=C1CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C |

正規SMILES |

CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。